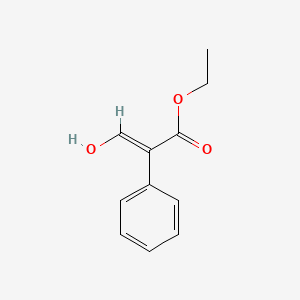

Ethyl 3-Hydroxy-2-phenylacrylate

Description

Contextualization within Alpha,Beta-Unsaturated Ester Chemistry

Alpha,beta-unsaturated esters are a class of organic compounds featuring an ester group conjugated with a carbon-carbon double bond. This arrangement creates a versatile electrophilic system. The electron-withdrawing nature of the ester's carbonyl group polarizes the C=C double bond, making the β-carbon susceptible to nucleophilic attack in what is known as a conjugate or Michael addition.

Ethyl 3-hydroxy-2-phenylacrylate is a distinct member of this class. The presence of a phenyl group at the α-position and a hydroxyl group at the β-position introduces significant electronic and steric influences. The hydroxyl group allows the molecule to exist as a stable enol, a feature confirmed in structurally similar compounds. researchgate.net This tautomerism is a key aspect of its reactivity, allowing it to act as a nucleophile rather than the more common electrophilic role of α,β-unsaturated esters.

Significance as a Versatile Building Block in Complex Molecule Synthesis

The true value of this compound in organic synthesis lies in its capacity to serve as a versatile building block. Organic building blocks are relatively simple molecules that provide the foundational fragments for assembling more complex structures, a cornerstone of medicinal, organic, and materials chemistry. sigmaaldrich.com The unique functionality of this compound allows it to participate in sophisticated, stereocontrolled reactions.

A prime example of its application is in palladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA). In this context, this compound functions as an unprecedented nucleophilic partner to generate products with a rare all-carbon α-aryl quaternary stereocenter. core.ac.uk These structural motifs are of high interest as they appear in a growing number of biologically active natural products and pharmaceutical agents. core.ac.uk The reaction demonstrates the compound's ability to create highly valuable and complex chiral aldehydes with excellent yields and high enantioselectivity. core.ac.uk

| Parameter | Details |

|---|---|

| Reaction Type | Intermolecular Palladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA) |

| Role of Compound | Nucleophilic Counterpart |

| Product Class | All-carbon α-aryl quaternary aldehydes |

| Reported Yields | Good to excellent (75–99%) |

| Reported Enantioselectivity | 75–94% ee |

The synthesis of the (Z)-isomer of this building block has been reported from Ethyl 3-oxo-2-phenylpropanoate using sodium hydride, highlighting a direct route to this valuable reagent. ru.nl This transformation underscores the accessibility of the compound for its subsequent use in constructing intricate molecular frameworks.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-hydroxy-2-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-8,12H,2H2,1H3/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCUSIHDKTWLTA-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CO)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/O)/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Hydroxy 2 Phenylacrylate and Analogues

Catalytic Pathways

Catalytic approaches for the synthesis of Ethyl 3-Hydroxy-2-phenylacrylate often involve the reaction of an aldehyde with ethyl diazoacetate (EDA). The choice of catalyst is crucial in directing the reaction towards the desired hydroxyl acrylate (B77674) product while minimizing the formation of byproducts.

Gold Complex Catalysis Involving Ethyl Diazoacetate

While the direct use of gold catalysts for the synthesis of this compound from benzaldehyde (B42025) and ethyl diazoacetate is not extensively detailed in the provided results, the broader context of metal catalysis suggests its potential. Gold catalysts are known to be effective in various carbene-transfer reactions originating from ethyl diazoacetate. nih.gov These reactions often proceed under mild conditions, offering a high degree of selectivity. The general mechanism would likely involve the formation of a gold-carbene intermediate from ethyl diazoacetate, which then reacts with the aldehyde. The specific ligands attached to the gold center would play a critical role in modulating the catalyst's reactivity and selectivity towards the desired 3-hydroxyacrylate product.

Brønsted Acid-Catalyzed Approaches from Aromatic Aldehydes and Ethyl Diazoacetate

Brønsted acids, such as HBF₄·OEt₂, have been demonstrated to effectively catalyze the reaction between aromatic aldehydes and ethyl diazoacetate, leading to the formation of 3-hydroxy-2-arylacrylic acid ethyl esters. nih.gov These reactions can also produce 3-oxo-3-arylpropanoic acid ethyl esters as byproducts. The reaction's product distribution is sensitive to temperature and the specific nature of the aromatic aldehyde used. nih.gov For instance, the activity of HBF₄·OEt₂ is notable even at temperatures as low as -78°C. nih.gov Iron Lewis acids, such as [(η⁵-C₅H₅)Fe⁺(CO)₂(THF)]BF₄⁻, have also been investigated and have shown excellent yields and a high ratio of the desired 3-hydroxy-2-arylacrylic acid ethyl ester. nih.gov

A proposed mechanism for the iron-catalyzed reaction with p-anisaldehyde and EDA suggests the initial dissociation of a ligand (acetonitrile) from the iron complex, followed by the coordination of the aldehyde. A nucleophilic attack by EDA on the carbonyl carbon of the aldehyde then occurs, leading to the formation of a hydroxyl acrylate. researchgate.net

Table 1: Comparison of Catalysts for the Reaction of Aromatic Aldehydes with Ethyl Diazoacetate

| Catalyst | Product(s) | Key Features |

| HBF₄·OEt₂ | 3-hydroxy-2-arylacrylic acid ethyl esters, 3-oxo-3-arylpropanoic acid ethyl esters | Active at low temperatures (-78°C). nih.gov |

| [(η⁵-C₅H₅)Fe⁺(CO)₂(THF)]BF₄⁻ | 3-hydroxy-2-arylacrylic acid ethyl esters | High yields and selectivity for the hydroxyl acrylate. nih.gov |

Condensation Reactions for Acrylate Formation

Condensation reactions represent a fundamental and widely utilized approach for constructing the acrylate framework of this compound and its analogs.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a base. In the context of this compound synthesis, this typically involves reacting an aromatic aldehyde with a derivative of cyanoacetate (B8463686).

Various catalysts have been employed to facilitate this reaction, including triphenylphosphine (B44618), which has been shown to be an efficient catalyst for the Knoevenagel condensation of aldehydes with ethyl cyanoacetate under mild, solvent-free conditions, often with microwave irradiation to enhance reaction rates and yields. organic-chemistry.org This method is applicable to a broad range of aldehydes and generally produces the olefin product with (E)-geometry in excellent yields. organic-chemistry.org

Another effective catalytic system for the Knoevenagel condensation is the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) in conjunction with the ionic liquid N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) as a promoter. rsc.org This system has been shown to provide good to excellent yields (83–99%) for the condensation of various aromatic aldehydes with ethyl 2-cyanoacetate in short reaction times (5–40 minutes). rsc.org The hydroxyl group on the ionic liquid is thought to play a crucial role by forming a hydrogen bond with the carbonyl group of the aldehyde, thereby activating it for the condensation reaction. rsc.org

Reactions Involving Specific Aldehyde and Acrylate Precursors

The synthesis of derivatives of ethyl 2-cyano-3-phenylacrylate has been successfully achieved through microwave-assisted Knoevenagel condensation. nih.gov This method involves the reaction of an aromatic aldehyde with ethyl cyanoacetate in the presence of ammonium (B1175870) acetate (B1210297). nih.gov For example, the reaction of 4-hexyloxybenzaldehyde with ethyl cyanoacetate under these conditions yielded ethyl 2-cyano-3-(4-hexyloxy)phenylacrylate as a pure yellow crystalline solid. nih.gov

Sodium ethoxide has also been utilized as an efficient mediator for the Knoevenagel condensation to produce ethyl (E)-2-cyano-3-substituted aryl/alkyl acrylates. researchgate.net This method involves reacting an aldehyde with ethyl cyanoacetate in the presence of sodium ethoxide in ethanol, both at reflux and at room temperature, leading to good yields of the desired (E)-isomer. researchgate.net

Furthermore, a three-component reaction catalyzed by ethyl diphenylphosphine (B32561) has been developed, involving an aromatic aldehyde, an alkyl acrylate, and a dialkyl malonate. nih.gov This tandem reaction is believed to proceed through a Morita-Baylis-Hillman reaction followed by a Michael addition. nih.gov

Table 2: Yields of Ethyl 2-Cyano-3-phenylacrylate Derivatives via Knoevenagel Condensation

| Aldehyde Precursor | Acrylate Precursor | Catalyst/Promoter | Yield |

| Aromatic Aldehydes | Ethyl Cyanoacetate | Triphenylphosphine | Excellent organic-chemistry.org |

| Aromatic Aldehydes | Ethyl Cyanoacetate | DABCO/[HyEtPy]Cl | 83-99% rsc.org |

| 4-Hexyloxybenzaldehyde | Ethyl Cyanoacetate | Ammonium Acetate (Microwave) | 62% nih.gov |

| Aromatic/Aliphatic Aldehydes | Ethyl Cyanoacetate | Sodium Ethoxide | Good researchgate.net |

Stereoselective Synthesis of Defined Isomers (Z- and E-Stereoisomer Control)

The control of stereochemistry is a critical aspect of modern organic synthesis, and the preparation of specific E- and Z-isomers of acrylate derivatives is often desired.

For Knoevenagel condensation products, the (E)-isomer is often the thermodynamically more stable and, therefore, the major product. For instance, the use of triphenylphosphine as a catalyst in the Knoevenagel condensation of aldehydes with ethyl cyanoacetate affords olefins with predominantly (E)-geometry. organic-chemistry.org Similarly, the sodium ethoxide mediated condensation also yields the (E)-isomer of ethyl 2-cyano-3-substituted aryl/alkyl acrylates. researchgate.net

While the direct stereoselective synthesis of this compound isomers was not explicitly detailed in the provided search results, general principles of stereocontrol in similar systems can be applied. The choice of catalyst, solvent, and reaction temperature can influence the stereochemical outcome. For example, in Wittig-type reactions, the nature of the phosphorane and the reaction conditions can be tuned to favor either the Z- or E-alkene. Similarly, in other condensation reactions, the use of specific bases or additives can direct the stereoselectivity. The separation of E and Z isomers can also be achieved through techniques like chromatography. Supporting information for a study on copper-catalyzed Knoevenagel condensation mentions the characterization of Ethyl (Z)-2-cyano-3-phenylacrylate, indicating that the Z-isomer can be isolated and characterized. rsc.org

Enzymatic Synthesis and Biocatalytic Pathways

Direct enzymatic synthesis or specific biocatalytic pathways for this compound have not been extensively reported. However, the enzymatic resolution of a closely related structural isomer, ethyl 3-hydroxy-3-phenylpropanoate, has been a subject of study, offering insights into the potential application of enzymes in synthesizing similar chiral molecules.

Research has focused on the enzymatic hydrolysis and transesterification of racemic ethyl 3-hydroxy-3-phenylpropanoate to obtain optically active enantiomers. scielo.brgoogle.com This process is valuable as the resulting chiral compounds, such as 3-hydroxy-3-phenylpropanoic acid, are important intermediates in the synthesis of pharmaceuticals like fluoxetine (B1211875) and tomoxetine. scielo.brscielo.br

In one study, various hydrolases were employed for the enzymatic resolution of ethyl 3-hydroxy-3-phenylpropanoate. scielo.brresearchgate.net The enzyme from Penicillium citrinum (PCL) demonstrated notable success in the hydrolysis of the secondary ester, ethyl 3-hydroxy-3-phenylpropanoate. scielo.brresearchgate.net The reaction achieved a 50% conversion, yielding the recovered (R)-ester with a 98% enantiomeric excess (e.e.) and the corresponding acid with a 93% e.e. scielo.brresearchgate.net In contrast, pig liver esterase (PLE) showed better results for tertiary β-hydroxy esters, though with lower selectivity. scielo.br

Another approach involves the enzymatic transesterification of racemic ethyl 3-hydroxy-3-phenylpropanoate. google.com A patented method describes the use of a lipase (B570770) to convert the racemic mixture into optically active esters through a reaction with an acylating agent. google.com For instance, using vinyl propionate (B1217596) as the acylating agent and isopropylether as the solvent, a 52.1% conversion was achieved, resulting in (S)-ethyl 3-hydroxy-3-phenylpropanoate with 99.9% e.e. and (R)-ethyl 3-O-propionyl-3-phenylpropionate with 98.7% e.e. google.com

These findings highlight the potential of lipases and other hydrolases in the stereoselective synthesis of phenylpropanoate derivatives. While not directly applied to this compound, these methodologies suggest that similar biocatalytic strategies could theoretically be explored for its asymmetric synthesis, likely starting from a suitable precursor.

Table 1: Enzymatic Resolution of Ethyl 3-Hydroxy-3-phenylpropanoate and its Analogues

| Enzyme | Substrate | Conversion (%) | Product | Enantiomeric Excess (e.e.) (%) |

| PCL | Ethyl 3-hydroxy-3-phenylpropanoate | 50 | (R)-Ethyl 3-hydroxy-3-phenylpropanoate | 98 |

| PCL | Ethyl 3-hydroxy-3-phenylpropanoate | 50 | 3-Hydroxy-3-phenylpropanoic acid | 93 |

| PLE | Ethyl 3-hydroxy-3-phenylbutanoate | - | - | Low |

| PLE | Ethyl 3-cyclohexyl-3-hydroxy-3-phenylpropanoate | - | - | Low |

| CRL | Ethyl 3-hydroxy-3-phenylbutanoate | 32 | Racemic products | 0 |

Data sourced from multiple studies on enzymatic hydrolysis. scielo.brresearchgate.net

Derivatization from Related Alpha-Oxygenated Phenylpropanoates

The synthesis of this compound could potentially be achieved through the derivatization of related alpha-oxygenated phenylpropanoates, such as ethyl 2-hydroxy-2-phenylacetate (ethyl mandelate) or ethyl 2-oxo-2-phenylacetate (ethyl phenylglyoxylate). Although specific literature detailing this transformation is scarce, the chemical structures of these compounds suggest plausible synthetic routes.

Ethyl mandelate, a secondary alcohol and an ethyl ester of mandelic acid, possesses a hydroxyl group at the alpha-position. nih.gov Similarly, ethyl phenylglyoxylate (B1224774) is an alpha-keto ester. thermofisher.comfishersci.senih.gov These functionalities provide reactive sites for introducing the required structural elements to form this compound.

A potential, though not documented, synthetic pathway could involve a reaction that extends the carbon chain at the alpha-position of these precursors. For instance, a Knoevenagel-type condensation, which has been shown to be catalyzed by enzymes like porcine pancreatic lipase under solvent-free conditions for other substrates, could be a theoretical approach. nih.gov This would involve reacting an alpha-oxygenated phenylpropanoate with a one-carbon electrophile.

Chemical Reactivity and Synthetic Transformations of Ethyl 3 Hydroxy 2 Phenylacrylate

Halogenation Reactions at the Alpha-Position

Asymmetric Alpha-Chlorination

The selective introduction of a chlorine atom at the α-position of ethyl 3-hydroxy-2-phenylacrylate is a key transformation that leads to the formation of ethyl 2-chloro-3-oxo-3-phenylpropanoate. sigmaaldrich.comuni.lu This reaction is significant as the resulting α-chloro-β-ketoester is a versatile building block in organic synthesis. The chlorination can be achieved using various chlorinating agents. One notable method involves the use of indium trichloride (B1173362) (InCl₃) as a catalyst. orgsyn.org This method is particularly advantageous as it proceeds under mild and neutral conditions, which helps to prevent the formation of byproducts that can arise from β-elimination, a common issue with conventional chlorination methods that generate strong protic acids. orgsyn.org

Table 1: Asymmetric Alpha-Chlorination of this compound

| Reactant | Product | Reagents | Key Features |

|---|

Asymmetric Alpha-Bromination

Similar to chlorination, the asymmetric α-bromination of this compound yields the corresponding ethyl 2-bromo-3-oxo-3-phenylpropanoate. chemicalbook.comcymitquimica.com This compound is another important synthetic intermediate. The introduction of a bromine atom at the α-position provides a handle for subsequent nucleophilic substitution or cross-coupling reactions, further expanding its synthetic utility. The synthesis of ethyl 2-bromo-3-phenylpropionate can also be achieved through the decarboxylation of ethyl bromo-(phenylmethyl)propandioate. prepchem.com

Table 2: Asymmetric Alpha-Bromination of this compound

| Reactant | Product | Reagents/Method | Reference |

|---|---|---|---|

| This compound | Ethyl 2-bromo-3-oxo-3-phenylpropanoate | Brominating agent | chemicalbook.comcymitquimica.com |

Rearrangement Processes

Rearrangement reactions are powerful tools in organic synthesis for constructing complex molecular frameworks from simpler precursors. This compound can be derivatized to undergo such transformations, leading to the formation of valuable carbon skeletons.

Claisen Rearrangement for Quaternary Carbon Center Formation

The Claisen rearrangement is a prepchem.comprepchem.com-sigmatropic rearrangement that is highly effective for forming carbon-carbon bonds. wikipedia.orgname-reaction.comvedantu.com While direct participation of this compound in a Claisen rearrangement is not typical, its derivatives, specifically allylic ethers, can undergo this transformation. The Ireland-Claisen rearrangement, a variation of the classic Claisen rearrangement, is particularly relevant for the formation of quaternary carbon centers. wikipedia.org This reaction involves the rearrangement of an allylic ester to a γ,δ-unsaturated carboxylic acid. wikipedia.org By converting the hydroxyl group of a suitable precursor derived from this compound into an allylic silyl (B83357) ketene (B1206846) acetal, a subsequent Ireland-Claisen rearrangement can facilitate the stereoselective construction of a quaternary carbon atom. The formation of quaternary centers is a significant challenge in organic synthesis, and hydroformylation has also been explored as a method to achieve this. nih.gov The reaction often proceeds through a highly ordered chair-like transition state, which allows for a high degree of stereocontrol. name-reaction.comorganic-chemistry.org

Chemo- and Regioselective Derivatization Pathways

The strategic modification of this compound allows for its use in the synthesis of diverse and complex molecules, including various heterocyclic systems.

Utilization in Heterocycle Synthesis

This compound and its derivatives serve as valuable precursors for the synthesis of various heterocyclic compounds. For instance, the reaction of related β-keto esters with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazole (B372694) derivatives. nih.gov While the direct reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been a subject of study with varying reported outcomes, it highlights the potential of similar substrates in heterocycle synthesis. nih.govsigmaaldrich.com Furthermore, derivatives of this compound can be utilized in multi-step sequences to construct more complex heterocyclic systems. For example, 2-mercapto-3-phenylquinazolin-4(3H)-one, which can be synthesized from anthranilic acid, can be reacted with ethyl chloroacetate (B1199739) (a molecule structurally related to chlorinated derivatives of this compound) to form ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, an important intermediate for N-substituted and heterocyclic compounds containing a quinazolin-4-one moiety. nih.gov

Stereochemistry and Enantioselective Approaches to Derivatives of Ethyl 3 Hydroxy 2 Phenylacrylate

Asymmetric Catalysis with Organocatalysts

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, offering a metal-free alternative to traditional methods. In the context of ethyl 3-hydroxy-2-phenylacrylate derivatives, organocatalysts have been primarily explored in asymmetric aldol (B89426) reactions, Michael additions, and Baylis-Hillman reactions to construct the key stereocenters.

Chiral amine-based organocatalysts, such as proline and its derivatives, have been successfully employed in asymmetric aldol-type reactions to generate α-hydroxy phosphonates with high enantiomeric purity. For instance, L-proline has been shown to catalyze the cross-aldol reaction of α-keto phosphonates and ketones, yielding tertiary α-hydroxy phosphonates with enantiomeric excesses (ee) of up to 99%. mdpi.commdpi.com The enantioselectivity of these reactions can be highly dependent on the reaction temperature, with lower temperatures generally affording higher ee values. mdpi.com

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction that produces densely functionalized allylic alcohols, which are structurally related to this compound. nih.govscielo.brnih.gov The use of chiral organocatalysts in the MBH reaction can lead to the formation of enantioenriched products. For example, β-isocupreidine has been utilized as an organocatalyst in aza-Morita–Baylis–Hillman reactions, resulting in products with up to 80% ee. scielo.br In contrast, other cinchona alkaloids like cinchonidine (B190817) and quinidine (B1679956) have shown no catalytic activity in similar transformations. scielo.br Chiral pyrrolidine-based organocatalysts have also been developed for the asymmetric Baylis-Hillman reaction, affording β-hydroxy acrylates with high enantioselectivity. nih.gov

Furthermore, organocatalytic enantioselective Michael additions provide a route to chiral derivatives. For example, the addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes has been achieved with excellent enantioselectivities (up to >99% ee) using organocatalysts. researchgate.net

Table 1: Organocatalytic Approaches to Derivatives

| Reaction Type | Organocatalyst | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |

| Cross-Aldol Reaction | L-Proline | α-Keto phosphonates, Ketones | Tertiary α-hydroxy phosphonates | Up to 99% | mdpi.commdpi.com |

| Aza-Morita-Baylis-Hillman | β-Isocupreidine | Imines, Activated alkenes | Functionalized allylic amines | Up to 80% | scielo.br |

| Baylis-Hillman Reaction | Chiral Pyrrolidine Derivative | Aromatic aldehydes, Acrylates | β-Hydroxy acrylates | High | nih.gov |

| Michael Addition | Not specified | 2-Hydroxy-1,4-naphthoquinones, Nitroalkenes | Chiral nitroalkylated naphthoquinones | Up to >99% | researchgate.net |

Metal-Catalyzed Asymmetric Transformations (e.g., Palladium-Catalyzed Allylic Alkylation)

Metal-catalyzed asymmetric transformations represent a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex chiral molecules. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a particularly powerful method for the formation of stereogenic centers. nih.gov This reaction involves the substitution of a leaving group on an allylic substrate with a nucleophile, catalyzed by a palladium complex bearing a chiral ligand. The enantioselectivity of the reaction is controlled by the chiral ligand, which creates a chiral environment around the metal center. nih.gov

While the direct application of palladium-catalyzed AAA to this compound itself is not extensively documented in readily available literature, the principles of this methodology are highly applicable to the synthesis of its derivatives. The versatility of AAA allows for the formation of a wide range of carbon-carbon and carbon-heteroatom bonds. nih.gov For instance, various chiral ligands, often derived from phosphines or diamines, have been developed to induce high enantioselectivity in the alkylation of allylic substrates. nih.gov

The scope of nucleophiles in palladium-catalyzed AAA is broad and includes soft carbon nucleophiles, as well as nitrogen and oxygen nucleophiles. nih.gov This allows for the introduction of diverse functional groups at the stereogenic center. The development of new ligand systems continues to expand the utility of this reaction, making it a promising strategy for the enantioselective synthesis of complex molecules. rsc.orgrsc.org

A related area is the kinetic resolution of racemic mixtures using palladium catalysis. For example, the kinetic resolution of β-alkyl phenylethylamine derivatives has been achieved through palladium-catalyzed C-H olefination, demonstrating the ability of this approach to differentiate between enantiomers. mdpi.com

Enzymatic Kinetic Resolution and Dynamic Kinetic Resolution

Enzymatic resolutions offer a highly selective and environmentally benign approach to obtaining enantiomerically pure compounds. Lipases are a class of enzymes that have been widely used for the kinetic resolution of racemic alcohols and esters, including derivatives structurally similar to this compound. scielo.brscielo.brresearchgate.net

Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, leaving the unreacted enantiomer in high enantiomeric excess. For example, the enzymatic hydrolysis of racemic ethyl 3-hydroxy-3-phenylpropanoate, a close analog of the title compound, has been studied using various hydrolases. scielo.brscielo.brresearchgate.net The choice of enzyme has a significant impact on the efficiency and selectivity of the resolution.

In one study, Pseudomonas cepacia lipase (B570770) (PCL) was found to be highly effective for the hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate, achieving a 50% conversion with the recovered (R)-ester having an enantiomeric excess of 98%, and the (S)-acid product having an ee of 93%. scielo.brresearchgate.net Other enzymes such as pig liver esterase (PLE) and Candida rugosa lipase (CRL) were also investigated but showed lower selectivity for this particular substrate. scielo.brresearchgate.net The enantioselectivity of these enzymatic reactions can often be improved by modifying the reaction medium, for instance, by the addition of aqueous ethanol. scielo.brscielo.br

Table 2: Enzymatic Resolution of Ethyl 3-Hydroxy-3-phenylpropanoate

| Enzyme | Conversion (%) | Enantiomeric Excess (ee) of Recovered Ester (R) | Enantiomeric Excess (ee) of Acid Product (S) | Reference |

| Pseudomonas cepacia lipase (PCL) | 50 | 98% | 93% | scielo.brresearchgate.net |

| Pig Liver Esterase (PLE) | - | Lower selectivity | Lower selectivity | scielo.brresearchgate.net |

| Candida rugosa lipase (CRL) | - | Lower selectivity | Lower selectivity | scielo.brresearchgate.net |

Dynamic kinetic resolution (DKR) is an extension of kinetic resolution that allows for the theoretical conversion of a racemate into a single enantiomer with a 100% yield. mdpi.com DKR combines the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer. This is often achieved using a metal catalyst for the racemization. While specific examples of DKR applied to this compound derivatives are not prominent in the searched literature, the combination of a lipase, such as Candida antarctica lipase B (CALB), with a ruthenium complex for the racemization of secondary alcohols has proven to be a powerful strategy for producing enantiomerically pure acetates. mdpi.com

Influence of Reaction Parameters on Stereochemical Outcome

The stereochemical outcome of an asymmetric reaction is often highly sensitive to various reaction parameters, including temperature, solvent, and the structure of the catalyst. Understanding and controlling these factors are crucial for achieving high enantioselectivity.

Temperature: In many enantioselective reactions, a decrease in temperature leads to an increase in the enantiomeric excess of the product. This is because the difference in the activation energies for the formation of the two enantiomers becomes more significant at lower temperatures. For example, in the L-proline-catalyzed aldol reaction of α-ketophosphonates, lowering the reaction temperature from room temperature to -30 °C resulted in a significant improvement in the enantioselectivity. mdpi.com However, in some cases, a change in temperature may not significantly enhance the enantioselectivity but rather just affect the reaction rate. mdpi.com

Solvent: The choice of solvent can have a profound effect on the enantioselectivity of a reaction. The solvent can influence the conformation of the catalyst and the transition state, as well as the solubility of the reactants. For instance, in the enantioselective synthesis of dihydropyran derivatives using a quinidine organocatalyst, toluene (B28343) was found to be a more efficient solvent than ethanol, leading to a higher yield and enantioselectivity. researchgate.net In some solvent-free reactions, the reaction rate can be dramatically increased, although this may sometimes come at the cost of lower enantioselectivity. mdpi.com The structure of manganese complexes has also been shown to be influenced by the solvent used during their synthesis. rsc.org

Catalyst Structure: The structure of the catalyst, including the chiral ligand in metal catalysis or the backbone of an organocatalyst, is a key determinant of the stereochemical outcome. Subtle modifications to the catalyst structure can lead to significant changes in enantioselectivity and even a reversal of the sense of stereoinduction. In the synthesis of 3-alkyl-3-hydroxy-2-oxoindoles catalyzed by BINAM-prolinamides, a high variation in the diastereo- and enantioselectivities was observed depending on the specific structure of the catalyst and the substrates used. mdpi.com The reactivity of catalysts can also be tuned, as seen where 3-hydroxyquinuclidine enhances the rate of the Baylis-Hillman reaction, while its acetylated derivative is a poor catalyst. researchgate.net

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. For Ethyl 3-Hydroxy-2-phenylacrylate, a combination of ¹H and ¹³C NMR provides a complete picture of the proton and carbon environments within the molecule.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound offers a detailed map of the proton environments. The ethyl ester moiety gives rise to a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) of the ethyl group are expected to appear as a quartet due to coupling with the adjacent methyl protons. These protons are in a chemical environment with a typical chemical shift range of 3.7-4.1 ppm. orgchemboulder.comyoutube.com The terminal methyl protons (-CH₃) of the ethyl group will resonate as a triplet, typically found in the upfield region of the spectrum.

The protons of the phenyl group will generate signals in the aromatic region, generally between 6.0 and 8.5 ppm. orgchemboulder.com The exact chemical shifts and splitting patterns of these aromatic protons are influenced by their position on the ring and the electronic effects of the acrylate (B77674) substituent.

A key feature in the ¹H NMR spectrum is the signal from the enolic hydroxyl proton (-OH). This proton can exhibit a broad signal, and its chemical shift is highly dependent on solvent, concentration, and temperature. In some cases, particularly with intramolecular hydrogen bonding, this proton can be shifted significantly downfield, potentially appearing in the range of 15-17 ppm. orgchemboulder.com The vinylic proton, attached to the carbon-carbon double bond, is also a diagnostic signal, typically resonating in the range of 4.6-5.9 ppm. orgchemboulder.comfiveable.me

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.5 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~5.5 | Singlet | 1H | Vinylic proton (=CH) |

| ~12-15 | Broad Singlet | 1H | Enolic hydroxyl proton (-OH) |

| ~4.2 | Quartet | 2H | Ethyl ester methylene protons (-OCH₂CH₃) |

| ~1.3 | Triplet | 3H | Ethyl ester methyl protons (-OCH₂CH₃) |

Note: The chemical shifts are representative and can vary based on the solvent and experimental conditions.

¹³C NMR for Carbon Backbone Elucidation

The ¹³C NMR spectrum provides a direct look at the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for a complete assignment of the carbon framework. bhu.ac.in

The carbonyl carbon of the ester group is characteristically found in the downfield region of the spectrum, typically between 170 and 185 ppm. libretexts.org The carbons of the phenyl group will produce a series of signals in the aromatic region, generally from 125 to 150 ppm. pressbooks.pub The chemical shifts of these carbons are subtly different due to the influence of the substituent.

The two carbons of the C=C double bond will have distinct chemical shifts. The carbon atom bearing the hydroxyl group (C-3) would be expected to resonate at a lower field compared to the carbon at the 2-position, which is influenced by the phenyl and ester groups. The carbons of the ethyl group will appear in the more upfield region of the spectrum. The -OCH₂- carbon is typically found around 60-80 ppm, while the terminal -CH₃ carbon is found further upfield. oregonstate.edu

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Ester carbonyl carbon (C=O) |

| ~145 | C-3 of the double bond (C-OH) |

| ~130-135 | C-ipso of the phenyl group |

| ~128-129 | C-ortho, C-meta, C-para of the phenyl group |

| ~115 | C-2 of the double bond |

| ~61 | Ethyl ester methylene carbon (-OCH₂) |

| ~14 | Ethyl ester methyl carbon (-CH₃) |

Note: The chemical shifts are representative and can vary based on the solvent and experimental conditions.

Mechanistic Insights through In-situ NMR Studies

The formation of this compound, likely through a reaction analogous to an aldol (B89426) condensation, can be monitored in real-time using in-situ NMR spectroscopy. This powerful technique allows for the observation of reactants, intermediates, and products directly in the reaction mixture as the reaction progresses. rsc.orgazom.com By tracking the appearance and disappearance of signals corresponding to different species, a detailed kinetic profile of the reaction can be constructed.

For a reaction leading to this compound, in-situ NMR could potentially identify the formation of key intermediates, such as the enolate, and follow its subsequent reaction. researchgate.net The ability to observe these transient species provides invaluable mechanistic information that is often difficult to obtain through traditional analytical methods. The non-destructive nature of NMR makes it particularly well-suited for these studies. thermofisher.com

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to the stretching and bending vibrations of its functional groups.

A broad absorption band is expected in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. libretexts.orgacs.orgnih.gov The broadness of this peak is indicative of hydrogen bonding. The C=O stretching vibration of the α,β-unsaturated ester will give rise to a strong, sharp absorption band in the range of 1730-1715 cm⁻¹. orgchemboulder.comspectroscopyonline.com The C=C stretching vibration of the alkene will appear as a band of medium intensity around 1680-1640 cm⁻¹. orgchemboulder.comspectroscopyonline.comdummies.com

The spectrum will also feature C-O stretching vibrations from the ester group in the 1300-1000 cm⁻¹ region. orgchemboulder.comrockymountainlabs.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl group will appear just below 3000 cm⁻¹. uc.edu

Table 3: Representative FT-IR Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H Stretch |

| 1730-1715 | Strong, Sharp | C=O Stretch (α,β-unsaturated ester) |

| 1640 | Medium | C=C Stretch (Alkene) |

| 1600, 1490 | Medium-Weak | Aromatic C=C Stretch |

| 1300-1000 | Strong | C-O Stretch |

Note: The frequencies are representative and can vary based on the sample preparation and physical state.

Electronic Spectroscopy

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The chromophores present in this compound, namely the phenyl group and the α,β-unsaturated ester system, are expected to give rise to characteristic absorptions in the UV region.

The phenyl group typically exhibits a strong absorption band around 200-220 nm (the E-band) and a weaker, fine-structured band around 250-270 nm (the B-band). The α,β-unsaturated ester system is also a strong chromophore due to the π → π* transition of the conjugated system. This absorption is expected to overlap with the absorptions from the phenyl group, likely resulting in a strong, broad absorption band in the UV spectrum. The exact wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) would be dependent on the solvent and the specific electronic interactions within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima Determination

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelength at which absorption occurs corresponds to the energy difference between these states. For this compound, the presence of a phenyl group and an acrylate system results in a conjugated π-electron system, which is responsible for its characteristic UV absorption.

The absorption spectrum of a compound is often recorded by measuring its absorbance at different wavelengths. The wavelength of maximum absorption (λmax) is a key parameter obtained from a UV-Vis spectrum. To determine the λmax for this compound, a solution of the pure compound is scanned using a UV-visible spectrophotometer. researchgate.net The resulting spectrum reveals the wavelengths at which the compound absorbs light most strongly, providing insights into its electronic structure. The Beer-Lambert law, which states that absorbance is proportional to concentration, can be utilized for quantitative analysis once the λmax is known. ubbcluj.ro The electronic transitions observed in the UV region for compounds with similar chromophores typically correspond to π → π* transitions. ubbcluj.ro

Fluorescence Spectroscopy for Photophysical Behavior and Solvatochromic Studies

Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of molecules, including their behavior in different solvent environments (solvatochromism). dntb.gov.ua After a molecule absorbs light and reaches an excited state, it can return to the ground state by emitting a photon, a process known as fluorescence. The emitted light is typically at a longer wavelength (lower energy) than the absorbed light.

The study of how the fluorescence properties of a compound change with solvent polarity is known as solvatochromism. dntb.gov.uaresearchgate.net Such studies can provide valuable information about the electronic distribution in the ground and excited states of the molecule and the nature of solute-solvent interactions. researchgate.net For molecules like this compound, which possess both electron-donating and electron-withdrawing groups, a change in solvent polarity can significantly affect the energy levels of the excited state, leading to shifts in the fluorescence emission spectrum. This phenomenon is often related to intramolecular charge transfer (ICT) processes. researchgate.net

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool for confirming the molecular weight and elucidating the structure of a compound. In a typical mass spectrometry experiment, the sample is first ionized, and the resulting ions are then separated according to their m/z ratio and detected.

For this compound (C11H12O3), the molecular weight can be precisely determined using high-resolution mass spectrometry. nih.gov Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. nih.gov By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of atoms within the molecule and confirm the presence of specific functional groups. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of organic molecules, often providing the molecular ion peak, which corresponds to the intact molecule with a charge. wiley-vch.de

X-ray Diffraction for Crystalline Structure and Geometric Configuration

For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous information about its solid-state structure. This includes the geometric configuration around the double bond (E or Z isomer) and the conformation of the phenyl and ester groups. The crystal packing, including intermolecular interactions such as hydrogen bonding, can also be determined. This detailed structural information is invaluable for understanding the compound's physical properties and reactivity.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for separating, identifying, and quantifying the components of a mixture. They are widely used to assess the purity of a synthesized compound and, in the case of chiral molecules, to determine the enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a liquid mobile phase and a solid stationary phase packed in a column. For the analysis of this compound, developing a robust HPLC method is crucial for purity assessment. This involves selecting an appropriate column (e.g., an ODS or C18 column), a suitable mobile phase (often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water), and a detector (typically a UV detector set at the compound's λmax). researchgate.net

One of the challenges in the HPLC analysis of this compound can be the presence of aldo-enol tautomers, which may result in peak splitting. researchgate.net Method optimization, including adjusting the mobile phase composition, flow rate, and temperature, is often necessary to achieve a single, sharp peak for accurate quantification. researchgate.net For chiral separations to determine enantiomeric excess, a chiral stationary phase (e.g., Daicel Chiralpak columns) is employed. wiley-vch.de

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the qualitative analysis of reaction mixtures. researchgate.net It is an essential tool for monitoring the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of products. researchgate.net A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable solvent system (mobile phase).

The components of the mixture separate based on their differential partitioning between the stationary and mobile phases, resulting in spots at different heights on the plate. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific conditions. By comparing the Rf values of the spots in the reaction mixture to those of the starting materials and expected products, the progress of the reaction can be effectively monitored.

Computational Chemistry Investigations of Ethyl 3 Hydroxy 2 Phenylacrylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry and materials science for predicting and analyzing the properties of chemical compounds.

Electronic Structure Properties (HOMO-LUMO Gaps, Atomic Charges, Electrostatic Potential)

A fundamental application of DFT is the characterization of a molecule's electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the chemical stability of a compound. A smaller gap generally suggests higher reactivity.

Atomic charge calculations would determine the electron distribution across the Ethyl 3-Hydroxy-2-phenylacrylate molecule, identifying which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other reagents.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the surface of a molecule. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. For this compound, an MEP map would highlight the electron-rich areas, likely around the oxygen atoms of the hydroxyl and ester groups, and electron-deficient regions.

Geometry Optimization and Energy Minimization Studies

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. For this compound, this would involve calculating the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are essential for accurate predictions of other molecular properties.

Prediction of Reactivity and Spectroscopic Properties

DFT calculations can be used to predict various reactivity descriptors. These descriptors help in understanding the chemical behavior of the molecule.

Furthermore, DFT is a valuable tool for predicting spectroscopic properties. For instance, it can be used to calculate the theoretical vibrational frequencies, which can then be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. Theoretical predictions of NMR chemical shifts can also aid in the interpretation of experimental NMR spectra.

Investigation of Structure-Reactivity Relationships

By systematically modifying the structure of this compound in silico (e.g., by changing substituent groups on the phenyl ring) and calculating the resulting changes in electronic properties and reactivity descriptors, a structure-reactivity relationship can be established. This type of study provides valuable insights into how molecular structure influences chemical behavior, which is crucial for designing molecules with specific desired properties.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to model and simulate the behavior of molecules.

Molecular Docking for Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, molecular docking is often used to predict the interaction between a small molecule (ligand), such as this compound, and a protein target. The analysis would involve placing the this compound molecule into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. This technique can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations provide crucial insights into its conformational landscape and structural stability. By simulating the atomic motions of the molecule, researchers can explore the different spatial arrangements (conformations) that the molecule can adopt and determine their relative stabilities.

The simulation process involves defining a force field, which describes the potential energy of the system as a function of its atomic coordinates. This allows for the calculation of forces on each atom and the subsequent integration of Newton's equations of motion. The result is a trajectory that describes how the positions and velocities of the atoms in the molecule evolve over a specific period.

Analysis of this trajectory allows for the identification of stable conformations, which correspond to low-energy states. For a flexible molecule like this compound, key conformational features include the torsion angles around the single bonds, such as the orientation of the phenyl ring relative to the acrylate (B77674) backbone and the rotation of the ethyl ester group. MD simulations can reveal the most probable conformations and the energy barriers between them, providing a comprehensive picture of the molecule's flexibility and preferred shapes. This information is vital for understanding how the molecule interacts with its environment and other molecules. For instance, simulations of acrylate polymers have been used to understand their conformational behavior when adsorbed onto surfaces. researchgate.net

Advanced Computational Analyses

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying the intermolecular interactions within a crystal lattice. researchgate.netscirp.org This method partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. The resulting Hirshfeld surface provides a three-dimensional picture of how a molecule interacts with its neighbors.

The surface is often mapped with properties like dnorm, which is a normalized contact distance. The dnorm surface uses a red-white-blue color scheme, where red spots indicate intermolecular contacts that are shorter than the van der Waals radii and represent the strongest interactions, typically hydrogen bonds. biointerfaceresearch.comset-science.com White areas denote contacts around the van der Waals separation, and blue regions signify longer contacts. set-science.com

A complementary tool is the two-dimensional fingerprint plot, which summarizes all the intermolecular interactions occurring on the Hirshfeld surface. crystalexplorer.netnih.gov This plot is a histogram of the distances from the surface to the nearest atom inside (di) and outside (de) the surface. Different types of interactions have characteristic shapes on the fingerprint plot, allowing for their separation and quantification. scirp.org For molecules similar to this compound, the most significant contributions to crystal packing often come from H···H, O···H, and C···H contacts. scirp.org The percentage contribution of each type of interaction can be calculated, providing a quantitative measure of their importance in the crystal structure.

Table 1: Illustrative Hirshfeld Surface Interaction Percentages for a Structurally Related Organic Molecule

| Interaction Type | Contribution (%) |

| H···H | 45.9% |

| O···H/H···O | 12.3% |

| C···H/H···C | 16.2% |

| N···H/H···N | 23.3% |

| Other | 2.3% |

Note: Data is illustrative for a similar heterocyclic compound to demonstrate typical findings from Hirshfeld analysis.

Natural Bonding Orbitals (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which aligns with the familiar Lewis structure concepts. wikipedia.orgwisc.edu This analysis provides deep insights into the electron density distribution, intramolecular charge transfer, and the stabilizing effects of electron delocalization. materialsciencejournal.org

A key aspect of NBO analysis is the study of donor-acceptor interactions between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis-type orbitals. wikipedia.org The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory. materialsciencejournal.orgstackexchange.com A larger E(2) value indicates a stronger interaction and greater stabilization of the molecule. stackexchange.com

Table 2: Example of NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| σ (C7–C15) | σ* (C4–H20) | 96.27 |

| n(O11) | π* (C12–O13) | 45.25 |

| π (C–C) | π* (C–C) | 20.51 |

Note: This table presents illustrative data from representative organic molecules to show typical stabilization energies found through NBO analysis. materialsciencejournal.orgnih.gov

Computational chemistry provides a powerful avenue for predicting the Non-Linear Optical (NLO) properties of molecules, which are crucial for applications in photonics and optoelectronics. uc.pt The NLO response of a molecule is determined by how its charge distribution is affected by an external electric field. Key parameters calculated to evaluate NLO potential include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). usp.br

These properties are typically calculated using quantum chemical methods like Density Functional Theory (DFT). researchgate.net The first-order hyperpolarizability (β) is of particular interest as it is responsible for second-harmonic generation (SHG), a phenomenon where light of a certain frequency is converted to light with double that frequency. researchgate.net Molecules with large β values are considered promising candidates for NLO materials.

For this compound, the presence of a π-conjugated system involving the phenyl ring and the acrylate group, along with electron-donating (hydroxyl) and electron-accepting (carbonyl) groups, suggests the potential for a significant NLO response. Theoretical calculations can quantify the magnitude of the dipole moment, polarizability, and hyperpolarizability tensors, providing a theoretical basis for its potential use in NLO applications. medmedchem.comsemanticscholar.org

Table 3: Representative Calculated NLO Properties

| Property | Calculated Value | Units |

| Dipole Moment (μ) | 4.50 | Debye |

| Mean Polarizability (α) | 25.0 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β) | 15.0 x 10⁻³⁰ | esu |

Note: The values in this table are hypothetical and serve to illustrate the typical parameters and their orders of magnitude obtained from NLO calculations on organic molecules.

Solvent Effects in Computational Chemistry

Computational studies on molecules are often performed in the gas phase for simplicity. However, most chemical and biological processes occur in solution, where the solvent can significantly influence the structure, stability, and properties of a molecule. acs.org Therefore, accurately modeling solvent effects is crucial for obtaining realistic and predictive computational results. acs.org

There are two primary approaches to modeling solvation: explicit and implicit solvent models. ucsb.edu

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. This method can capture specific solute-solvent interactions, such as hydrogen bonding, but is computationally very expensive. ucsb.edumiami.edu

Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. wikipedia.org The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarized solvent are calculated. wikipedia.org The Polarizable Continuum Model (PCM) and its variants, like the Integral Equation Formalism PCM (IEF-PCM) and the Conductor-like PCM (C-PCM), are widely used implicit models. wikipedia.orgq-chem.comnih.gov

For this compound, using an implicit solvent model in DFT calculations can provide insights into how its properties, such as conformational equilibrium and electronic structure, change in different solvent environments. This is important for predicting its behavior in various chemical applications. researchgate.net The choice between an explicit and implicit model depends on the specific research question and the computational resources available. weebly.com A hybrid approach, including a few explicit solvent molecules treated quantum mechanically within a continuum model, can also be employed to balance accuracy and computational cost. acs.org

Mechanistic Investigations of Reactions Involving Ethyl 3 Hydroxy 2 Phenylacrylate and Its Derivatives

Elucidation of Reaction Mechanisms

The reaction mechanisms involving ethyl 3-hydroxy-2-phenylacrylate are diverse, reflecting the compound's dual electrophilic and nucleophilic nature. rsc.org These characteristics make it a valuable building block for a variety of bioactive molecules and natural products. rsc.org

One notable example is the formation of ethyl 3-hydroxy-2-(4-methoxyphenyl)acrylate from p-anisaldehyde and ethyl diazoacetate (EDA) catalyzed by an iron pincer complex. A proposed mechanism suggests that the reaction begins with the dissociation of an acetonitrile (B52724) ligand from the iron complex, followed by the coordination of the aldehyde to form an intermediate. The nucleophilic attack of EDA on the carbonyl carbon of the aldehyde leads to a transition state, which then proceeds through further steps to yield the final hydroxyl acrylate (B77674) product. researchgate.net

Furthermore, the synthesis of various heterocyclic compounds, such as phosphinoyl-functionalized N-(2-(phenylethynyl)benzyl)amine, 1,2-dihydro-isoquinoline, and 2H-isoindoline, can be achieved through a one-pot, three-component reaction involving 2-(phenylethynyl)benzaldehyde, an amine, and diphenylphosphine (B32561) oxide. The product selectivity is highly dependent on the catalyst and reaction conditions. For instance, the formation of the phosphinoyl-functionalized amine requires no catalyst, while zirconium(IV) chloride is effective for the synthesis of the isoquinoline (B145761) derivative, and silver acetate (B1210297) selectively produces the 2H-isoindoline derivative. rsc.org

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is key to understanding the stepwise progression of a reaction. In reactions involving this compound and its analogs, intermediates can often be detected and characterized, providing insight into the reaction pathway.

In the synthesis of new hydroxy- and anilinoindanone derivatives from 3-hydroxybenzo[e]isoindolinone, the reaction proceeds through the addition of an alkyllithium reagent to a carbonyl group, leading to the opening of a lactam ring. nih.gov This ring-opened species is a key intermediate that subsequently undergoes intramolecular cyclization to form the final products. nih.gov The quenching conditions at the end of the reaction can significantly influence the distribution of products, indicating the presence and reactivity of different intermediates. nih.gov

Transition State Analysis and Energy Profiles

Transition state analysis and the study of energy profiles provide a quantitative understanding of reaction kinetics and thermodynamics. These analyses help to explain why certain reaction pathways are favored over others.

An energy profile illustrates the potential energy of a system as it transforms from reactants to products. chemguide.co.ukyoutube.com The peak of this profile represents the transition state, which is the highest energy point along the reaction coordinate. The energy required to reach this state is known as the activation energy. chemguide.co.ukyoutube.com Reactions can proceed through a single transition state or involve one or more intermediates, which appear as valleys in the energy profile. chemguide.co.uk

Theoretical calculations have been employed to rationalize the enantiocontrol in asymmetric reactions. For example, in the asymmetric 1,2-oxytrifluoromethylation of styrenes, the energy of different transition state models can be calculated to predict which stereoisomer is favored. nih.gov

Understanding the Role of Catalysts (Organocatalysts, Metal Complexes, Enzymes)

Catalysts play a pivotal role in reactions involving this compound by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate.

Metal Complexes: Iron pincer complexes have been shown to be effective catalysts in the synthesis of hydroxyl acrylates. researchgate.net These complexes can control the activity and stability of the iron center, leading to high catalytic activity in various organic transformations. researchgate.net Similarly, chiral vanadyl methoxide (B1231860) complexes are used to catalyze the asymmetric 1,2-oxytrifluoromethylation of styrenes, with the specific ligands on the vanadium center influencing the stereochemical outcome. nih.gov Zirconium(IV) chloride and silver acetate have also been identified as effective catalysts for selective multicomponent reactions. rsc.org

Enzymes: Enzymes are highly specific biological catalysts. In the context of related β-hydroxy esters, hydrolases like lipases and proteases have been used for enantioselective resolutions. For example, lipase (B570770) from Pseudomonas cepacia (PCL) has shown excellent results in the hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate, yielding the (R)-ester with high enantiomeric excess. scielo.br The choice of enzyme and reaction conditions, such as pH, can significantly impact the conversion and selectivity of the reaction. scielo.br

Stereochemical Control Mechanisms

Stereochemical control is a critical aspect of synthesizing chiral molecules, and various strategies have been developed for reactions involving derivatives of this compound.

In asymmetric synthesis, chiral catalysts are often employed to induce stereoselectivity. For example, the use of chiral vanadyl complexes bearing different substituted N-salicylidene-t-leucinate templates leads to complementary enantiocontrol in the 1,2-oxytrifluoromethylation of styrenes. nih.gov The steric and electronic interactions between the catalyst, the substrate, and the incoming radical species are believed to be responsible for the observed enantioselectivities. nih.gov Theoretical calculations can help to understand these interactions, such as the role of π-π stacking, in determining the stereochemical outcome. nih.gov

Enzymatic resolutions are another powerful method for achieving stereochemical control. The stereoselectivity of enzymes arises from the specific three-dimensional arrangement of amino acids in their active sites. In the resolution of ethyl 3-hydroxy-3-phenylpropanoate, different enzymes exhibit varying degrees of selectivity, highlighting the importance of matching the enzyme to the substrate. scielo.br

Furthermore, the stereoselective action of certain compounds can be observed in their biological activity. For instance, the different stereoisomers of the β-adrenoceptor agonist BRL37344 exhibit significantly different potencies, with the (RR) isomer being the most active. nih.gov This demonstrates the profound impact of stereochemistry on molecular recognition and biological function.

Strategic Applications in Advanced Organic Synthesis and Materials Science Research

Precursors for the Synthesis of Complex Organic Scaffolds

The dual nature of the keto-enol tautomerism of ethyl 3-hydroxy-2-phenylacrylate (as ethyl phenylpyruvate) allows it to serve as a foundational building block for a variety of complex molecular architectures.

Construction of All-Carbon Quaternary Stereocenters

Scientific literature providing specific examples of this compound or its tautomer, ethyl phenylpyruvate, being directly utilized in reactions to construct all-carbon quaternary stereocenters is not available in the reviewed sources. While methods such as Michael additions and asymmetric alkylations are common for creating these structures, their application to this specific substrate has not been documented in the available data.

Building Blocks for Biologically Relevant Molecules

Ethyl phenylpyruvate, the keto form of this compound, is a key intermediate in biosynthetic pathways leading to several biologically important compounds. Its structure is a branch point for creating natural products and their derivatives.

One of the most fundamental transformations is its conversion to the amino acid L-phenylalanine through reductive amination. chemrxiv.org In microorganisms like Saccharomyces cerevisiae, the reverse occurs via the Ehrlich pathway, where L-phenylalanine is converted back to phenylpyruvate, which is then transformed into 2-phenylethanol (B73330), a compound noted for its rose-like aroma and antimicrobial properties. researchgate.net

Furthermore, enzymatic reduction of phenylpyruvate is crucial in the biosynthesis of complex natural products. For instance, the dehydrogenase enzyme FrsC catalyzes the reduction of phenylpyruvate to L-phenyllactate. This L-phenyllactate is a direct precursor for the nonribosomal cyclic depsipeptide FR900359, a known selective inhibitor of the Gq protein.

| Precursor | Transformation Pathway | Resulting Biologically Relevant Molecule | Significance |

| Ethyl Phenylpyruvate | Reductive Amination | L-Phenylalanine | Essential Amino Acid |

| Ethyl Phenylpyruvate | Ehrlich Pathway (Decarboxylation & Reduction) | 2-Phenylethanol | Fragrance, Antimicrobial Agent researchgate.net |

| Ethyl Phenylpyruvate | Enzymatic Reduction (via FrsC Dehydrogenase) | L-Phenyllactate | Precursor to Gq Protein Inhibitor FR900359 |

Intermediates in Fine Chemical Synthesis

The role of the ethyl phenylpyruvate tautomer extends to the synthesis of fine chemicals, particularly those used in the flavor and fragrance industry. The microbial production of 2-phenylethanol through the Ehrlich pathway is a prime example of biotransformation used to produce a high-value "natural" fragrance compound. researchgate.net This process directly uses phenylpyruvate as a central intermediate. researchgate.net The resulting 2-phenylethanol can be further esterified to produce 2-phenylethyl acetate (B1210297), another important flavoring agent with floral and fruity notes. researchgate.net

Monomers for Polymer Chemistry and Functional Materials

Based on the available scientific literature, there are no documented instances of this compound being used as a monomer for polymerization or in the creation of functional materials. While related compounds, such as substituted ethyl phenylcyanoacrylates, have been copolymerized with styrene (B11656) to form novel resins, this specific application has not been reported for this compound itself.

Contributions to Green Chemistry Methodologies through Solvent and Catalyst Studies

This compound and its keto tautomer are involved in reactions that exemplify key principles of green chemistry, primarily through the use of biocatalysis. Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances.

The synthesis of biologically relevant molecules from ethyl phenylpyruvate often employs enzymes or whole-cell systems, which operate under mild conditions (ambient temperature and pressure) in aqueous environments. This avoids the need for harsh reagents, toxic solvents, and precious metal catalysts often used in traditional organic synthesis.

For example, the production of L-phenyllactate from phenylpyruvate is catalyzed by the dehydrogenase enzyme FrsC, using the cofactor NADPH. Similarly, the use of the yeast Saccharomyces cerevisiae to produce 2-phenylethanol via the Ehrlich pathway represents a whole-cell biotransformation, a cornerstone of industrial green chemistry. researchgate.net These biocatalytic methods offer high selectivity and efficiency while minimizing environmental impact.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-Hydroxy-2-phenylacrylate, and how can reaction efficiency be validated?

The microwave-assisted Knoevenagel condensation is a validated method for synthesizing ethyl acrylate derivatives. This technique reduces reaction time and improves yield compared to conventional heating. For example, derivatives of ethyl 2-cyano-3-phenylacrylate were synthesized using this method, with characterization via FT-IR and ¹H NMR to confirm structural integrity . Reaction efficiency can be validated by monitoring conversion rates via thin-layer chromatography (TLC) and quantifying purity using high-performance liquid chromatography (HPLC).

Q. What analytical techniques are recommended for characterizing the structural purity of this compound?

Key techniques include:

- FT-IR spectroscopy : Identifies functional groups (e.g., hydroxyl, ester, and phenyl groups) through characteristic absorption bands.

- ¹H NMR spectroscopy : Resolves proton environments, confirming substitution patterns and stereochemistry.

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- Melting point analysis : Assesses purity by comparing experimental values to literature data.

For instance, synthesized ethyl 2-cyano-3-phenylacrylate derivatives were characterized using FT-IR and ¹H NMR, ensuring ≥95% purity .

Q. How can initial toxicity screening be conducted for this compound derivatives?

In vitro cytotoxicity assays using human erythrocytes or cell lines (e.g., MCF-7 for breast cancer) are critical. For example, hemolytic activity assays at concentrations up to 400 μg/mL can identify dose-dependent toxicity. Derivatives like AL-10 showed no hemolysis, while others (e.g., AL-09) exhibited toxicity at higher concentrations, highlighting the need for multi-concentration testing .

Advanced Research Questions

Q. How can in silico models predict the pharmacokinetic and toxicity profiles of this compound derivatives?

Computational tools like PASS (Prediction of Activity Spectra for Substances) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies evaluate:

- Bioactivity : Anticancer potential (e.g., HER2/EGFR inhibition) .

- Toxicity : Mutagenicity (AMES test), carcinogenicity, and acute oral toxicity (Category II in some derivatives) .

- Environmental impact : Biodegradability predictions (e.g., "readily biodegradable" classification via admetSAR©) . These models reduce reliance on in vivo testing and guide experimental prioritization.

Q. How do molecular dynamics (MD) simulations contribute to understanding the binding mechanisms of this compound derivatives with cancer targets?

MD simulations (e.g., 20 ns trajectories) analyze ligand stability at binding sites of targets like HER2 or FPPS. Parameters such as binding free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) quantify interaction strength. For example, compound 3 showed stronger binding to HER2 than reference drugs, validated by thermodynamic stability metrics and HOMO-LUMO gaps .

Q. What strategies resolve contradictions in cytotoxicity data between structurally similar derivatives?

- Meta-analysis : Use heterogeneity metrics (e.g., I² statistic) to assess variability across studies. For example, I² > 50% indicates significant heterogeneity, necessitating subgroup analysis .

- Dose-response curves : Compare EC₅₀ values across derivatives to identify outliers.

- Mechanistic studies : Evaluate differences in metabolic activation or receptor affinity. In one study, ortho-substituted dichlorophenyl isomers showed higher hemolytic activity than para-substituted analogs, attributed to steric effects .

Q. How can catalytic systems improve the sustainability of this compound synthesis?

Solid acid catalysts (e.g., TiO₂) enable greener synthesis by minimizing solvent use and enhancing recyclability. For instance, TiO₂ catalyzed the dehydration of ethyl 3-hydroxypropionate to acrylonitrile derivatives with >85% yield over multiple cycles . Reaction optimization includes solvent-free conditions and microwave irradiation to reduce energy consumption.

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.